di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
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Overview
Description
DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, chlorophenyl, hydroxy, methyl, and sulfonyl hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclohexane core. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The tert-butyl, chlorophenyl, hydroxy, and methyl groups are introduced through various substitution reactions.
Formation of the sulfonyl hydrazono group: This involves the reaction of a sulfonyl chloride with hydrazine, followed by coupling with the cyclohexane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonyl hydrazono group can be reduced to a sulfonyl amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonyl amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydrazono and sulfonyl groups. It can also be used to investigate the effects of various functional groups on biological activity.
Medicine
In medicine, DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It can be used to develop new therapeutic agents for the treatment of various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazono group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chlorophenyl and tert-butyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **DI(TERT-BUTYL) 2-(4-BROMOPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE
- **DI(TERT-BUTYL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE
Uniqueness
The uniqueness of DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H39ClN2O7S |
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Molecular Weight |
607.2 g/mol |
IUPAC Name |
ditert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C30H39ClN2O7S/c1-18-9-15-21(16-10-18)41(37,38)33-32-22-17-30(8,36)25(27(35)40-29(5,6)7)23(19-11-13-20(31)14-12-19)24(22)26(34)39-28(2,3)4/h9-16,23-25,33,36H,17H2,1-8H3/b32-22+ |
InChI Key |
WVKVTHYDYUZMQP-WEMUVCOSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C)(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C)(C)O |
Origin of Product |
United States |
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